Molecular structure and stereochemistry of (3S)-Oxolane-3-carboxamide
Molecular structure and stereochemistry of (3S)-Oxolane-3-carboxamide
An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of (3S)-Oxolane-3-carboxamide
Introduction
(3S)-Oxolane-3-carboxamide, a chiral derivative of tetrahydrofuran (also known as oxolane), represents a significant building block in modern medicinal chemistry and drug development. The tetrahydrofuran ring is a privileged scaffold found in numerous natural products and pharmaceuticals, prized for its favorable physicochemical properties, including aqueous solubility and metabolic stability.[1][2] The incorporation of a carboxamide functional group, a potent hydrogen bond donor and acceptor, further enhances its utility, enabling strong and specific interactions with biological targets.[3][4] The stereospecificity at the C3 position, designated as (S), is crucial, as chirality plays a pivotal role in molecular recognition, influencing the efficacy and safety profiles of drug candidates. This guide provides a comprehensive overview of the molecular structure, stereochemistry, synthesis, and characterization of (3S)-Oxolane-3-carboxamide for researchers and professionals in the field of drug discovery.
Molecular Structure and Stereochemistry
The fundamental structure of (3S)-Oxolane-3-carboxamide consists of a five-membered saturated heterocyclic ether ring (oxolane) substituted at the 3-position with a primary carboxamide group (-CONH₂).[5]
Molecular Formula: C₅H₉NO₂[5] Molecular Weight: 115.13 g/mol [5] IUPAC Name: (3S)-Oxolane-3-carboxamide CAS Number: 871677-92-8[5]
Stereochemistry at the C3 Chiral Center
The designation "(3S)" refers to the absolute configuration at the third carbon atom of the oxolane ring, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. To assign the stereochemistry:
-
Identify the Chiral Center: The C3 carbon is bonded to four different groups: a hydrogen atom (H), the carboxamide group (-CONH₂), the C2 methylene group (-CH₂-O-), and the C4 methylene group (-CH₂-C5-).
-
Assign Priorities:
-
Priority 1: -O- (within the ring at C2, atomic number of Oxygen is highest)
-
Priority 2: -C4 (bonded to C5 and two hydrogens)
-
Priority 3: -CONH₂ (the carbon of the carboxamide)
-
Priority 4: -H (lowest atomic number)
-
-
Determine Configuration: When viewing the molecule with the lowest priority group (H) pointing away from the observer, the sequence from priority 1 to 2 to 3 proceeds in a counter-clockwise direction. This arrangement defines the stereocenter as Sinister, or (S).
This specific spatial arrangement is critical, as biological systems are inherently chiral, and only one enantiomer typically exhibits the desired therapeutic effect.
Conformational Analysis of the Oxolane Ring
The five-membered tetrahydrofuran ring is not planar and exists in a dynamic equilibrium between two primary puckered conformations: the Envelope (E) and the Twist (T) forms.[6] These conformations interconvert rapidly via a low-energy process called pseudorotation.
-
Envelope (E) Conformation: Four of the ring atoms are coplanar, while the fifth is out of the plane.
-
Twist (T) Conformation: Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms.
The presence of a substituent at the C3 position breaks the symmetry of the ring and can influence the conformational preference.[6] For substituted oxolanes, the substituent tends to occupy a pseudo-equatorial position to minimize steric strain, which can favor specific envelope or twist forms. In the case of (3S)-Oxolane-3-carboxamide, the carboxamide group will influence the conformational equilibrium, which in turn affects the molecule's overall shape and its ability to bind to target proteins.
Synthesis of (3S)-Oxolane-3-carboxamide
The enantioselective synthesis of (3S)-Oxolane-3-carboxamide is paramount to its application in drug development. A robust synthetic strategy involves the creation of a chiral precursor, followed by functional group manipulations. A logical and field-proven approach starts from L-malic acid, a readily available chiral pool material.[7][8]
Experimental Protocol: A Plausible Synthetic Route
This procedure follows established literature precedents for the conversion of L-malic acid to the key chiral intermediate, (S)-3-hydroxytetrahydrofuran.[8] The process involves esterification, reduction to the corresponding triol, and subsequent acid-catalyzed cyclodehydration.
-
Esterification: L-Malic acid is first converted to its dimethyl ester, (S)-dimethyl malate, typically by reacting with methanol in the presence of an acid catalyst like thionyl chloride.[7]
-
Reduction: The resulting diester is reduced to (S)-1,2,4-butanetriol using a strong reducing agent such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like tetrahydrofuran (THF) or ethanol.
-
Cyclodehydration: The purified (S)-1,2,4-butanetriol is heated in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA), to induce dehydration and intramolecular ring closure, yielding (S)-3-hydroxytetrahydrofuran.[8] The product is typically purified by distillation under reduced pressure.[9]
The secondary alcohol of (S)-3-hydroxytetrahydrofuran must be oxidized to a carboxylic acid. Care must be taken to avoid over-oxidation or ring opening.
-
Reaction Setup: To a stirred solution of (S)-3-hydroxytetrahydrofuran (1.0 eq) in a suitable solvent system (e.g., a mixture of acetonitrile, carbon tetrachloride, and water), add a catalytic amount of Ruthenium(III) chloride (RuCl₃, ~0.02 eq).
-
Oxidant Addition: Add sodium periodate (NaIO₄, ~4.0 eq) portion-wise to the mixture, maintaining the temperature below 35°C with a water bath.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction with water and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (S)-Oxolane-3-carboxylic acid, which can be purified by crystallization or chromatography.
The final step is the conversion of the carboxylic acid to the primary amide. This is a standard transformation, often achieved using a coupling agent to activate the carboxylic acid.[10][11][12]
-
Acid Activation: Dissolve (S)-Oxolane-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). Cool the solution to 0°C in an ice bath. Add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and an activator such as 1-Hydroxybenzotriazole (HOBt, 1.1 eq).[11] Stir for 20-30 minutes.
-
Amine Addition: Add a solution of aqueous ammonia (~2.0-3.0 eq) dropwise to the activated acid mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC indicates completion.
-
Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed successively with dilute acid, dilute base, and brine, then dried over anhydrous sodium sulfate. The solvent is removed in vacuo, and the resulting crude product is purified by column chromatography or recrystallization to yield pure (3S)-Oxolane-3-carboxamide.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized molecule.
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₂ | [5] |
| Molecular Weight | 115.13 | [5] |
| Appearance | Predicted: White to off-white solid | - |
| CAS Number | 871677-92-8 | [5] |
| SMILES | NC(=O)C1CCOC1 | [5] |
Predicted Spectroscopic Data
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| H3 (CH) | 2.9 - 3.2 | Multiplet | Alpha to the carbonyl group, deshielded.[5] |
| H2, H5 (CH₂) | 3.7 - 4.1 | Multiplet | Protons adjacent to the ring oxygen, highly deshielded. |
| H4 (CH₂) | 2.0 - 2.4 | Multiplet | Beta to the carbonyl group. |
| NH₂ | 5.5 - 7.0 | Broad singlet (2H) | Amide protons, chemical shift is concentration-dependent. |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O | 174 - 178 | Carbonyl carbon of the primary amide. |
| C2, C5 | 67 - 72 | Carbons adjacent to the ring oxygen. |
| C3 | 40 - 45 | Chiral carbon bearing the carboxamide group. |
| C4 | 28 - 33 | Remaining ring carbon. |
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |
| N-H | 3350 - 3180 (two bands) | Symmetric & Asymmetric Stretch (Primary Amide)[13][14] |
| C-H | 2980 - 2850 | Alkyl Stretch |
| C=O | ~1670 (strong) | Amide I Band (Carbonyl Stretch)[13][14] |
| N-H | ~1640 | Amide II Band (N-H Bend)[13] |
| C-O-C | 1100 - 1050 (strong) | Ether Stretch |
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight is expected at m/z = 115 (for Electron Ionization, EI). For Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z = 116.
-
Key Fragmentation Patterns: Common fragmentation would involve the loss of the amide group (-NH₂) to give a fragment at m/z = 99, or cleavage of the ring structure.
Applications in Drug Discovery and Medicinal Chemistry
(3S)-Oxolane-3-carboxamide is not merely a chemical curiosity; it is a high-value scaffold for the construction of complex and biologically active molecules.
-
Bioisosteric Replacement: The tetrahydrofuran ring is often used as a bioisostere for other chemical groups, such as phenyl rings or acyclic ethers. It can improve properties like solubility and metabolic stability while maintaining or enhancing binding affinity.
-
Scaffold for Diverse Targets: The ability to functionalize the carboxamide nitrogen or other positions on the ring allows for the creation of libraries of compounds for screening against a wide range of biological targets, including kinases, proteases, and GPCRs.
-
Chiral Pool Advantage: As a stereochemically defined building block, it enables the synthesis of enantiomerically pure final compounds. This is critical in modern drug development to maximize therapeutic effects and minimize potential off-target effects or toxicity associated with an unwanted enantiomer. The use of such chiral intermediates is a cornerstone of efficient and reliable drug candidate synthesis.[7][8]
Conclusion
(3S)-Oxolane-3-carboxamide is a potent and versatile chiral building block with significant applications in pharmaceutical research. Its well-defined stereochemistry, combined with the favorable properties of the oxolane ring and the hydrogen-bonding capability of the carboxamide group, makes it an attractive starting point for the design of novel therapeutics. A thorough understanding of its structure, synthesis, and spectroscopic properties, as outlined in this guide, is essential for its effective application in the development of next-generation medicines.
References
-
Eureka | Patsnap. (n.d.). Preparation method of (S)-3-hydroxytetrahydrofuran. Retrieved February 6, 2026, from [Link]
-
Wikipedia. (2023). 3-Hydroxytetrahydrofuran. Retrieved February 6, 2026, from [Link]
- Google Patents. (n.d.). US6359155B1 - Process for the preparation of 3-hydroxytetrahydrofuran.
-
National Center for Biotechnology Information. (n.d.). Tetrahydrofuran. PubChem Compound Database. Retrieved February 6, 2026, from [Link]
-
Niidu, A., et al. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ARKIVOC, 2009(xiv), 39-52. Retrieved February 6, 2026, from [Link]
-
ACS Publications. (n.d.). Stereoselective Synthesis of Highly Substituted Tetrahydrofurans. The Journal of Organic Chemistry. Retrieved February 6, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). Table of IR Absorptions. Retrieved February 6, 2026, from [Link]
- Google Patents. (n.d.). CN105051021A - Novel process for manufacture of 3-oxo-tetrahydrofuran.
-
Sabila, C., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 1958-1961. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (2019). (PDF) Synthesis of chiral tetrahydrofuran derivatives. Retrieved February 6, 2026, from [Link]
-
MDPI. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1653. Retrieved February 6, 2026, from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved February 6, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. Retrieved February 6, 2026, from [Link]
-
Most Wiedzy. (n.d.). Optical Spectroscopic Studies of Tetrahydrofuran Fragmentation Induced by Collisions with Dihydrogen Cations. Retrieved February 6, 2026, from [Link]
-
MDPI. (2022). A Facile Route to Flavone-3-Carboxamides and Flavone-3-Carboxylates via Palladium-Catalyzed Amino- and Aryloxy-Carbonylation Reactions. Molecules, 27(18), 6046. Retrieved February 6, 2026, from [Link]
- Google Patents. (n.d.). CN102477019A - Novel method for producing S-3-hydroxytetrahydrofuran.
-
Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (2016). The synthesis and characterization of the 'research chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and differentiation from its 5,3-regioisomer. Retrieved February 6, 2026, from [Link]
-
Royal Society of Chemistry. (2019). Synthesis, characterization and thermal behaviour of solid phases in the quasi-ternary system Mg(SCN)2–H2O–THF. Dalton Transactions. Retrieved February 6, 2026, from [Link]
-
Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved February 6, 2026, from [Link]
-
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved February 6, 2026, from [Link]
-
Wiley Online Library. (2021). Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy and Computational Chemistry. Chemistry – A European Journal. Retrieved February 6, 2026, from [Link]
-
National Center for Biotechnology Information. (2022). Discovery and Identification of Three Homocysteine Metabolites by Chemical Derivatization and Mass Spectrometry Fragmentation. PubMed Central. Retrieved February 6, 2026, from [Link]
-
ResearchGate. (2022). Synthesis and Physicochemical Characterization of 5‐Trifluoromethyl‐Substituted Tetrahydrofurans and Tetrahydrothiophenes. Retrieved February 6, 2026, from [Link]
-
Taylor & Francis Online. (1995). A Facile One-Pot Transformation of Carboxylic Acids to Amides. Synthetic Communications, 25(18), 2877-2881. Retrieved February 6, 2026, from [Link]
-
Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Retrieved February 6, 2026, from [Link]
-
Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 6, 2026, from [Link]
-
University of Texas at San Antonio. (n.d.). Solvent Data Chart. Retrieved February 6, 2026, from [Link]
Sources
- 1. Amide synthesis by acylation [organic-chemistry.org]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. mdpi.com [mdpi.com]
- 4. epfl.ch [epfl.ch]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. d-nb.info [d-nb.info]
- 7. Preparation method of (S)-3-hydroxytetrahydrofuran - Eureka | Patsnap [eureka.patsnap.com]
- 8. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]
- 9. US6359155B1 - Process for the preparation of 3-hydroxytetrahydrofuran - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Amide Synthesis [fishersci.dk]
- 12. tandfonline.com [tandfonline.com]
- 13. IR Absorption Table [webspectra.chem.ucla.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
